Reineckate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

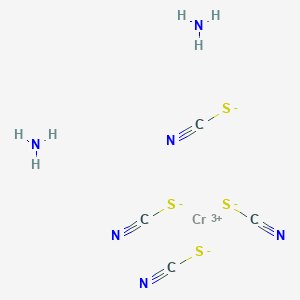

IUPAC Name |

azane;chromium(3+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Cr.2H3N/c4*2-1-3;;;/h4*3H;;2*1H3/q;;;;+3;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFAPTXAJGBEMW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].N.N.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CrN6S4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13573-16-5 (ammonium salt), 19441-09-9 (ammonium salt.hydrate), 22708-05-0 (barium(2+) salt) | |

| Record name | Reinecke salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16248-93-4 | |

| Record name | Reinecke salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Reineckate Salt

For Researchers, Scientists, and Drug Development Professionals

Reinecke's salt, ammonium (B1175870) diamminetetrakis(isothiocyanato)chromate(III), is a coordination compound with a rich history in analytical and inorganic chemistry. Its utility as a precipitating agent for primary and secondary amines, certain amino acids, and alkaloids makes it a valuable reagent in biochemical and pharmaceutical research. This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications.

Core Chemical and Physical Properties

Reinecke's salt is a dark-red crystalline solid with the chemical formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. The central chromium(III) ion is octahedrally coordinated to six nitrogen atoms. The two ammonia (B1221849) (NH₃) ligands are in a trans configuration, and the four isothiocyanate (NCS⁻) ligands are linear. The compound crystallizes as a monohydrate.

Structural and Physical Data

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂CrN₇OS₄ | [1] |

| Molar Mass | 354.42 g/mol | [1] |

| Appearance | Dark-red crystalline solid or powder | [1] |

| Melting Point | 270 °C (518 °F; 543 K) with decomposition | [1] |

| Density | 1.49 g/cm³ | [1] |

| Coordination Geometry | Octahedral | [1] |

Solubility and Stability

Reinecke's salt exhibits distinct solubility characteristics and is sensitive to its environment. It is sparingly soluble in cold water but readily soluble in hot water, ethanol, and acetone.[1][2]

Aqueous solutions of Reinecke's salt are unstable and decompose over time. This decomposition is slow at room temperature, taking approximately two weeks, but accelerates significantly at temperatures above 65°C.[3][4] The process results in the formation of a blue-colored solution and the liberation of highly toxic hydrogen cyanide (HCN) gas.[3][4] Similar decomposition occurs in boiling alcohol.[3] Due to its moisture sensitivity and thermal instability, the salt should be stored in a dry, dark, and refrigerated environment.[2]

| Solvent | Solubility | Reference |

| Cold Water | Sparingly soluble | [5] |

| Hot Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Benzene | Insoluble | [2] |

| Dilute HCl | Insoluble | [6] |

Spectroscopic Properties

The spectroscopic signature of Reinecke's salt is key to its characterization.

| Spectrum Type | Characteristic Peaks / Features | Reference |

| UV-Vis | Absorbance peak at 204 nm | [7] |

| Infrared (IR) | The C≡N stretching vibration appears as a singlet in Reineckates of ammines. For Reineckates of metal ions, this band can split into multiplets depending on the electropositivity of the metal ion. | [8] |

Key Chemical Reactions and Applications

The primary utility of Reinecke's salt stems from its reaction with specific organic and inorganic species to form insoluble precipitates.

-

Precipitation of Amines : It is widely used for the quantitative precipitation of primary and secondary amines, including those derived from amino acids like proline and hydroxyproline.[1][3] This reaction forms the basis of gravimetric analysis methods for quantifying these compounds.[9]

-

Reaction with Mercury(II) : Reinecke's salt reacts with Hg²⁺ compounds to produce a distinct red color or a red precipitate, making it a useful qualitative reagent for mercury detection.[1]

Experimental Protocols

Protocol 1: Synthesis of Reinecke's Salt

This protocol is adapted from the established method involving the fusion of ammonium thiocyanate (B1210189) with ammonium dichromate.[3][10][11]

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇), finely powdered

-

Large evaporating dish or crucible (4-L capacity)

-

Heating source (e.g., sand bath or multiple small flames)

-

Thermometer

-

Stirring rod

-

Beakers

-

Ice

-

Suction filtration apparatus

-

Hot-water funnel

-

Refrigerator

Procedure:

-

Fusion: Gently heat 800 g of ammonium thiocyanate in the evaporating dish. Stir continuously with a thermometer until the solid partially melts and the temperature reaches 145–150°C.

-

Reaction: Prepare an intimate mixture of 170 g of finely powdered ammonium dichromate and 200 g of ammonium thiocyanate. Add this mixture in small portions (10–12 g) to the molten ammonium thiocyanate while stirring constantly.

-

Temperature Control: After several portions are added, a vigorous reaction will occur, evolving ammonia and raising the temperature to ~160°C. Discontinue external heating. Add the remainder of the mixture at a rate that allows the heat of reaction to maintain the temperature at 160°C.

-

Cooling & Crushing: Continue stirring as the deep purple mass cools and solidifies. While still warm, break up the solid product and pulverize it.

-

Initial Purification: Stir the powdered product with 750 mL of ice-cold water for 15 minutes. This dissolves unreacted starting materials and byproducts.

-

Isolation: Filter the insoluble crude Reinecke's salt by suction, removing as much of the mother liquor as possible without washing.

-

Recrystallization: Transfer the crude product to 2.5 L of water pre-warmed to 65°C. Quickly raise the temperature to 60°C and filter the hot solution immediately through a hot-water funnel to remove insoluble impurities (like Morland's salt).

-

Crystallization: Place the hot filtrate in a refrigerator to crystallize overnight.

-

Collection: Collect the dark red crystals by filtration. The mother liquor can be used for a second extraction of the residue at 60°C to improve the yield. The final product should be air-dried and stored appropriately.

Diagram 1: Workflow for the synthesis of Reinecke's Salt.

Protocol 2: Gravimetric Determination of a Primary/Secondary Amine

This protocol outlines the general steps for the quantitative analysis of an amine using Reinecke's salt.[9]

Materials:

-

Sample containing the amine of interest

-

Reinecke's salt solution (typically ~1-2% in water, freshly prepared)

-

Dilute hydrochloric acid (HCl)

-

Filtration apparatus (e.g., tared porcelain or glass filtering crucible)

-

Drying oven

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a sample containing the amine and dissolve it in a suitable volume of water. The solution should be slightly acidic; add a few drops of dilute HCl if necessary.

-

Precipitation: Slowly add a freshly prepared solution of Reinecke's salt to the amine solution while stirring. An excess of the Reinecke's salt solution is required to ensure complete precipitation of the amine-reineckate complex. The formation of a pink or reddish precipitate indicates a positive reaction.

-

Digestion: Allow the precipitate to stand (digest), sometimes with gentle warming, for a period (e.g., 30 minutes to several hours) to allow for complete precipitation and formation of larger, more easily filterable particles.

-

Filtration: Filter the precipitate through a pre-weighed (tared) filtering crucible. Wash the precipitate with small portions of ice-cold water to remove any excess Reinecke's salt. The washing is complete when the filtrate runs clear.

-

Drying: Dry the crucible containing the precipitate in a drying oven at a moderate temperature (e.g., 105-110°C) until a constant weight is achieved.

-

Calculation: Weigh the crucible with the dried precipitate. The mass of the amine in the original sample can be calculated using the mass of the precipitate and the stoichiometric ratio based on the molecular weights of the amine and the precipitated amine-reineckate complex.

Diagram 2: Workflow for the gravimetric analysis of amines.

References

- 1. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 2. Reinecke salt CAS#: 13573-16-5 [m.chemicalbook.com]

- 3. mcconline.org.in [mcconline.org.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labsolu.ca [labsolu.ca]

- 7. Absorption [Reinecke] | AAT Bioquest [aatbio.com]

- 8. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of Reineckate Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Reineckate salt, chemically known as ammonium (B1175870) tetrathiocyanatodiamminechromate(III), a compound with significant applications in analytical and coordination chemistry. This document details the experimental protocols for its preparation and the analytical techniques employed for its characterization, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Synthesis of this compound Salt

The synthesis of this compound salt, NH₄[Cr(NCS)₄(NH₃)₂]·H₂O, is a well-established procedure involving the high-temperature reaction of ammonium thiocyanate (B1210189) and ammonium dichromate.[1][2][3] The resulting complex is then purified through a series of washing and recrystallization steps.

Experimental Protocol

This protocol is adapted from established methods and provides a step-by-step guide to the synthesis of this compound salt.[1][4][5]

Materials and Equipment:

-

Ammonium thiocyanate (NH₄SCN)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Ice-cold water

-

Distilled water

-

Heating mantle or sand bath

-

Large porcelain evaporating dish or beaker

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Refrigerator

-

Vacuum desiccator

Procedure:

-

Melting of Ammonium Thiocyanate: In a well-ventilated fume hood, gently heat 100 g of ammonium thiocyanate in a large porcelain evaporating dish using a heating mantle or sand bath. Stir the solid continuously with a stirring rod until it melts completely. The temperature should be maintained between 145-150°C.[3]

-

Reaction with Ammonium Dichromate: Once the ammonium thiocyanate is molten, slowly and carefully add 30 g of finely powdered ammonium dichromate in small portions while stirring continuously. A vigorous reaction will occur, accompanied by the evolution of ammonia (B1221849) gas. The temperature of the reaction mixture will rise.[1][6]

-

Cooling and Solidification: After the addition of ammonium dichromate is complete, continue stirring for a few minutes and then allow the mixture to cool and solidify. The resulting product will be a dark, crystalline mass.

-

Initial Purification: Once cooled, crush the solidified mass into a coarse powder. Transfer the powder to a large beaker and add 200 mL of ice-cold water. Stir the mixture vigorously for about 15 minutes. This step dissolves unreacted starting materials and byproducts, while the less soluble this compound salt remains as a solid.[1][5]

-

Isolation of Crude Product: Separate the crude this compound salt from the cold aqueous solution by vacuum filtration using a Buchner funnel. Wash the collected solid with two small portions of ice-cold water.

-

Recrystallization: Transfer the crude product to a beaker containing 500 mL of distilled water preheated to 60-65°C. Stir the mixture until the this compound salt dissolves completely. It is crucial to keep the temperature below 65°C to avoid decomposition of the salt, which can release toxic hydrogen cyanide.[4][5]

-

Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of the purified this compound salt.

-

Final Product Collection and Drying: Collect the resulting dark red crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by a small portion of ethanol. Dry the final product in a vacuum desiccator over a suitable drying agent.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound salt.

Characterization of this compound Salt

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound salt.

Spectroscopic Characterization

IR spectroscopy is a powerful tool for identifying the functional groups present in the this compound salt complex. The characteristic vibrations of the ammine (NH₃) and thiocyanate (NCS⁻) ligands provide a unique spectral fingerprint.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound salt is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7][8]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).

Quantitative Data:

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(N-H) of NH₃ | ~3200 - 3400 | Stretching vibrations of the N-H bonds in the ammine ligands. |

| ν(C≡N) of NCS⁻ | ~2050 - 2150 | Stretching vibration of the carbon-nitrogen triple bond in the thiocyanate ligand. The position of this band is sensitive to the coordination mode (N-bonded vs. S-bonded). For this compound salt, it indicates N-coordination.[7] |

| δ(N-H) of NH₃ | ~1600 - 1650 | Bending vibrations of the N-H bonds in the ammine ligands. |

| ν(C-S) of NCS⁻ | ~820 - 860 | Stretching vibration of the carbon-sulfur bond in the thiocyanate ligand. |

| δ(NCS) of NCS⁻ | ~450 - 500 | Bending vibration of the thiocyanate ligand.[7] |

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium(III) ion in the complex.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound salt is prepared by dissolving a small, accurately weighed amount of the salt in a suitable solvent (e.g., water, ethanol, or acetone) in a volumetric flask.[9]

-

Data Acquisition: The UV-Vis spectrum of the solution is recorded using a spectrophotometer, typically in the range of 200-800 nm, against a solvent blank.

Quantitative Data:

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Electronic Transition Assignment |

| Water | ~395 | ~520 | d-d transitions of the Cr(III) ion in an octahedral field. |

| Ethanol | ~398 | ~525 | d-d transitions of the Cr(III) ion in an octahedral field. |

Note: The exact positions of the absorption maxima may vary slightly depending on the solvent and the concentration. One source indicates an absorbance peak at 204 nm.[10]

Structural Characterization: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound salt, providing precise information on bond lengths, bond angles, and the overall coordination geometry of the chromium(III) center. The structure reveals an octahedral coordination around the chromium atom, with the two ammonia ligands in a trans configuration.[3][9]

Experimental Protocol:

-

Crystal Growth: Suitable single crystals for X-ray diffraction can be obtained by slow evaporation of a saturated solution of this compound salt in a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software.

Crystallographic Data:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [11] |

| Space Group | P2₁/c | [11] |

| a (Å) | 13.26 | [11] |

| b (Å) | 7.84 | [11] |

| c (Å) | 11.12 | [11] |

| β (°) | 99.8 | [11] |

| Z (formula units/cell) | 4 | [11] |

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information on the thermal stability and decomposition behavior of this compound salt.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the dried this compound salt is placed in an alumina (B75360) or platinum crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) using a thermogravimetric analyzer. The mass of the sample is continuously monitored as a function of temperature.

Thermal Decomposition Data:

| Temperature Range (°C) | Mass Loss (%) | Description of Decomposition Step |

| ~100 - 150 | ~5% | Loss of one molecule of water of crystallization. |

| ~200 - 300 | Variable | Decomposition of the complex, involving the loss of ammonia and thiocyanate ligands. The decomposition products can be complex. |

| > 300 | Significant | Further decomposition to chromium oxides at higher temperatures. |

Note: The exact decomposition temperatures and mass losses can be influenced by the heating rate and the atmosphere used during the analysis.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound salt.

Safety Precautions

-

Toxicity: this compound salt and its starting materials are toxic. Ammonium dichromate is a known carcinogen and a strong oxidizing agent. Thiocyanates can release toxic hydrogen cyanide gas upon acidification or heating.[4][5]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

This technical guide provides a solid foundation for the synthesis and comprehensive characterization of this compound salt. By following the detailed protocols and utilizing the provided data, researchers can confidently prepare and verify the quality of this important inorganic complex for their specific applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. CN104743576A - Reinecke's salt green production synthesis method - Google Patents [patents.google.com]

- 3. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Sciencemadness Discussion Board - Reinecke's salt Preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. Reinecke's_salt [chemeurope.com]

- 10. Absorption [Reinecke] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

The Reineckate Anion: A Comprehensive Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

The Reineckate anion, chemically known as tetrathiocyanatodiamminechromate(III) or trans-[Cr(NCS)₄(NH₃)₂]⁻, is a well-established coordination complex that has found significant application in analytical and inorganic chemistry. Its utility primarily stems from its ability to form crystalline precipitates with a wide range of primary and secondary amines, including biologically relevant molecules like amino acids and pharmaceuticals. This technical guide provides an in-depth exploration of the structure and bonding of the this compound anion, presenting key quantitative data, detailed experimental protocols, and visualizations to aid in its understanding and application.

Molecular Structure and Geometry

The this compound anion possesses a well-defined octahedral coordination geometry around the central chromium(III) ion.[1] The chromium atom is coordinated to six nitrogen atoms.[1] Two of these are from ammonia (B1221849) (NH₃) ligands, and the remaining four are from the nitrogen atoms of the thiocyanate (B1210189) (NCS⁻) ligands. A key structural feature is the trans arrangement of the two ammonia ligands, which has been confirmed by single-crystal X-ray diffraction studies.[1]

The thiocyanate ligands are coordinated to the chromium center through the nitrogen atom, which is a common bonding mode for this ambidentate ligand. The overall charge of the complex anion is -1, resulting from the +3 oxidation state of the chromium ion and the -1 charge of each of the four thiocyanate ligands.

Crystallographic Data

The precise bond lengths and angles of the this compound anion can vary slightly depending on the counter-ion present in the crystal lattice. However, the fundamental geometry remains consistent. The following table summarizes representative crystallographic data for the anion.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Cr-N (NH₃) Bond Length | ~2.08 Å | [2] |

| Cr-N (NCS) Bond Length | ~1.996 Å | [3] |

| N-Cr-N (trans NH₃) | 180° (idealized) | |

| N-Cr-N (cis NCS) | ~90° (idealized) | |

| Cr-N-C Angle (thiocyanate) | ~170-180° |

Chemical Bonding

The bonding in the this compound anion can be described using ligand field theory. The Cr(III) center, with a d³ electron configuration, in an octahedral field results in a paramagnetic complex. The bonding of the thiocyanate ligand is of particular interest. While typically linear, the Cr-N-C angle can show slight deviations. The nature of the N-C and C-S bonds within the thiocyanate ligand can be influenced by the counter-ion, with evidence suggesting a contribution from both N≡C–S⁻ and N⁻=C=S resonance structures.[2]

Experimental Protocols

Synthesis of Ammonium (B1175870) this compound (Reinecke's Salt)

Reinecke's salt, NH₄[Cr(NCS)₄(NH₃)₂]·H₂O, is the most common salt of the this compound anion and serves as the starting material for the preparation of other this compound salts.

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

Procedure:

-

In a fume hood, gently heat 800 g (10.5 moles) of ammonium thiocyanate in a large porcelain evaporating dish or a similar vessel until it melts (approximately 145–150 °C).[4]

-

Once the ammonium thiocyanate is molten, add a finely powdered mixture of 170 g (0.675 mole) of ammonium dichromate and 200 g (2.6 moles) of ammonium thiocyanate in small portions with constant stirring.[4][5]

-

A vigorous reaction will occur with the evolution of ammonia gas, and the temperature will rise.[4] Maintain the temperature around 160 °C. The heat of the reaction should be sufficient to sustain this temperature.

-

After the addition is complete and the reaction subsides, allow the dark, molten mass to cool and solidify.

-

While still warm, pulverize the solid product.[4]

-

Stir the powdered product with 750 mL of ice-cold water for about 15 minutes to dissolve any unreacted starting materials.[4]

-

Filter the insoluble crude Reinecke's salt by suction.

-

For purification, dissolve the crude product in 2.5 L of water pre-warmed to 65 °C. The temperature should be rapidly raised to 60 °C, but not significantly higher, as the salt decomposes above this temperature.[4][5]

-

Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

-

Place the filtrate in a refrigerator to crystallize overnight.

-

Collect the dark red crystals by filtration and air dry.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise structure of the this compound anion.

General Workflow:

-

Crystal Growth: Grow single crystals of a this compound salt suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Spectroscopic Properties

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the presence of the functional groups within the this compound anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3300 | N-H stretching (of NH₃) |

| ~2050-2150 | C≡N stretching (of NCS⁻) |

| ~820-860 | C-S stretching (of NCS⁻) |

| ~470-490 | δ(NCS) bending |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the this compound anion is characterized by d-d transitions of the Cr(III) ion in an octahedral field.

| Wavelength (nm) | Assignment |

| ~400 | ⁴A₂g → ⁴T₁g |

| ~520 | ⁴A₂g → ⁴T₂g |

Visualizations

Caption: Coordination of the this compound anion.

Caption: Synthesis workflow for Ammonium this compound.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ4 N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mcconline.org.in [mcconline.org.in]

An In-depth Technical Guide to the Solubility of Reinecke Salt in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Reinecke salt (Ammonium tetrathiocyanatodiamminechromate(III)), a compound of significant interest in analytical chemistry and drug development. Due to its application as a precipitating agent for primary and secondary amines, including various drug compounds and alkaloids, understanding its behavior in different solvents is paramount for procedural optimization and accurate results.

Core Concepts: Solubility of Reinecke Salt

Data Presentation: Solubility Overview

The following table summarizes the known solubility characteristics of Reinecke salt in common laboratory solvents. It is important to note that aqueous and alcoholic solutions of Reinecke salt can decompose over time, a process accelerated by heat and light, which may result in the formation of hydrogen cyanide.[1][2][3][4] Therefore, freshly prepared solutions are recommended for analytical applications.

| Solvent | Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Notes |

| Water (cold) | H₂O | Sparingly soluble[5] | Data not available | Solutions are unstable over long periods.[1][3][4] |

| Water (hot/boiling) | H₂O | Soluble[2][6][7] | Data not available | Decomposition is rapid above 65 °C.[8] |

| Ethanol | C₂H₅OH | Soluble[2][6][7] | Data not available | Alcoholic solutions also decompose over time.[1][3][4] |

| Methanol | CH₃OH | Soluble | ~2.5 | A solution of 2.5 g in 100 mL is used as a precipitating agent. |

| Acetone | C₃H₆O | Soluble[2][6] | Data not available | |

| Benzene | C₆H₆ | Insoluble[1][2] | Not applicable |

Experimental Protocols

Protocol for Determining the Solubility of Reinecke Salt

This protocol outlines a general method for determining the solubility of Reinecke salt in a specific solvent at a given temperature. This method is adapted from standard procedures for solubility determination of inorganic salts.

Materials:

-

Reinecke salt (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatic water bath or heating mantle with a stirrer

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filters)

-

Spectrophotometer or other suitable analytical instrument for concentration determination

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Reinecke salt to a known volume of the solvent in an Erlenmeyer flask. The excess solid should be clearly visible.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The stirring time should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the temperature of the solution) to avoid precipitation or dissolution during transfer.

-

Immediately filter the solution to remove any undissolved particles. A syringe filter is suitable for small volumes.

-

-

Determination of Concentration:

-

Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of the chosen analytical method.

-

Measure the concentration of Reinecke salt in the diluted solution. A common method is UV-Vis spectrophotometry, as Reinecke salt solutions are colored. A calibration curve should be prepared using standard solutions of known concentrations.

-

Alternatively, a gravimetric method can be used. A known volume of the saturated solution is evaporated to dryness in a pre-weighed container, and the mass of the residue is determined.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution based on the dilution factor and the measured concentration.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Protocol for the Precipitation of a Primary Amine using Reinecke Salt

This protocol describes the use of Reinecke salt to precipitate a primary amine from a solution, a common application in drug analysis and isolation.

Materials:

-

Solution containing the primary amine of interest

-

Reinecke salt solution (e.g., 2.5% w/v in methanol, freshly prepared)

-

Dilute mineral acid (e.g., 0.1 M HCl)

-

Centrifuge and centrifuge tubes

-

Washing solvent (e.g., cold water or diethyl ether)

-

Filtration apparatus

-

Drying apparatus (e.g., vacuum desiccator)

Procedure:

-

Sample Preparation:

-

Dissolve the sample containing the amine in a suitable solvent.

-

Acidify the solution slightly with a dilute mineral acid (to pH 2-3) to ensure the amine is in its protonated, salt form.

-

-

Precipitation:

-

Slowly add the freshly prepared Reinecke salt solution dropwise to the amine solution while stirring.

-

Continue adding the precipitating agent until no further formation of the pinkish precipitate is observed.

-

Allow the mixture to stand in a cool place (e.g., an ice bath) for a defined period (e.g., 1-2 hours) to ensure complete precipitation.

-

-

Isolation and Washing of the Precipitate:

-

Separate the precipitate from the supernatant by centrifugation or vacuum filtration.

-

Wash the collected precipitate with a small amount of cold solvent (e.g., water or diethyl ether) to remove any co-precipitated impurities. Repeat the washing step as necessary.

-

-

Drying and Analysis:

-

Dry the precipitate under vacuum to a constant weight.

-

The purified amine can be recovered from the reineckate precipitate if needed, or the precipitate itself can be used for quantitative analysis (e.g., gravimetrically or by determining the chromium content).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Reinecke salt.

Logical Relationship for Amine Precipitation and Analysis

Caption: Workflow for the precipitation of amines using Reinecke salt.

References

- 1. Reinecke salt CAS#: 13573-16-5 [m.chemicalbook.com]

- 2. Reinecke salt | 13573-16-5 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mcconline.org.in [mcconline.org.in]

- 5. chembk.com [chembk.com]

- 6. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 7. Reinecke's_salt [chemeurope.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Reinecke's Salt

For Researchers, Scientists, and Drug Development Professionals

Reinecke's salt, ammonium (B1175870) tetrathiocyanatodiamminechromate(III) monohydrate (NH₄[Cr(NCS)₄(NH₃)₂]·H₂O), is a coordination compound with significant applications in analytical chemistry, particularly for the precipitation of primary and secondary amines, including certain amino acids and pharmaceuticals. A thorough understanding of its thermal stability and decomposition pathway is critical for its proper handling, application in thermal assays, and the interpretation of experimental results. This guide provides a comprehensive overview of the thermal behavior of Reinecke's salt, detailing its multi-step decomposition process, the nature of its decomposition products, and the experimental protocols for its analysis.

Thermal Decomposition Profile

The thermal decomposition of Reinecke's salt is a complex, multi-stage process that has been investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process is characterized by an initial dehydration followed by two main decomposition steps in an inert atmosphere.

Dehydration

The initial mass loss observed upon heating Reinecke's salt corresponds to the removal of one molecule of water of crystallization. This dehydration process typically occurs gradually over a broad temperature range.

Primary Decomposition

Following dehydration, the first major decomposition stage involves the loss of both ammonia (B1221849) (NH₃) and hydrogen thiocyanate (B1210189) (HSCN) molecules. This step is believed to be a second-order reaction. The proposed mechanism involves the transfer of protons to the thiocyanate ligands, facilitating their evolution as HSCN gas.

Secondary Decomposition and Final Residue

The second decomposition step is also suggested to follow second-order kinetics and leads to the formation of a stable solid residue. The gaseous products in this stage are also primarily ammonia and hydrogen thiocyanate. The final inorganic residue has been proposed to be a chromium-nitrogen compound, possibly with a stoichiometry corresponding to Cr(NH)(NH₂). Some studies also suggest the formation of a labile chromium(III) thiocyanate (Cr(NCS)₃) intermediate during the decomposition process.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of Reinecke's salt. These values can be influenced by experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products |

| Dehydration | 42 - 157 | ~5.0 | H₂O |

| Primary Decomposition | 227 - 395 | Variable | NH₃, HSCN |

| Secondary Decomposition | > 395 | Variable | NH₃, HSCN |

| Kinetic Parameters | Activation Energy (Ea) |

| Primary Decomposition | 121 kJ/mol |

| Secondary Decomposition | 154 kJ/mol |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate data on the thermal decomposition of Reinecke's salt.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of Reinecke's salt.

Instrumentation: A thermogravimetric analyzer (e.g., Perkin-Elmer TGS-2 or similar).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground Reinecke's salt into a clean, tared TGA crucible (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of at least 700 °C.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset, peak, and end temperatures for each decomposition step from the TGA and its first derivative (DTG) curves.

-

Calculate the percentage mass loss for each step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of Reinecke's salt.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground Reinecke's salt into a clean, tared DSC pan (e.g., aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of at least 500 °C.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

-

Determine the onset and peak temperatures for each thermal event.

-

Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the proposed thermal decomposition pathway of Reinecke's salt and a typical experimental workflow for its thermal analysis.

Caption: Proposed thermal decomposition pathway of Reinecke's salt.

Caption: Experimental workflow for thermal analysis of Reinecke's salt.

An In-depth Technical Guide to Reinecke's Salt: History, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reinecke's salt, formally known as ammonium (B1175870) tetrathiocyanatodiamminechromate(III) monohydrate, is a coordination compound with a rich history and a significant role in analytical and separation chemistry. First synthesized in the mid-19th century, its unique property of forming crystalline precipitates with primary and secondary amines, as well as certain amino acids, has made it an invaluable reagent for researchers. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key applications of Reinecke's salt, with a focus on detailed experimental protocols and quantitative data to support its use in a modern laboratory setting.

History and Discovery

The discovery of Reinecke's salt is credited to the German chemist Albert Reinecke in 1863.[1] In his seminal publication, "Über Rhodanchromammonium-Verbindungen" (On Rhodium-Chromium-Ammonium Compounds) in Annalen der Chemie und Pharmacie, Reinecke described the synthesis of this novel complex salt.[1] His work was part of the broader exploration of coordination chemistry in the 19th century, a field that was rapidly expanding with the discovery of new complex metallic salts. The initial synthesis involved the reaction of molten ammonium thiocyanate (B1210189) with ammonium dichromate, a method that, with refinements, remains the foundation for its preparation today.[2]

Initially, the structure of this dark red crystalline compound was not fully understood. However, its utility as a precipitating agent for organic bases was quickly recognized. This property allowed for the isolation and characterization of various amines and amino acids, contributing significantly to the advancement of organic and biochemistry in the late 19th and early 20th centuries.

Physicochemical Properties

Reinecke's salt is an air-stable, dark-red crystalline solid.[3] The central chromium(III) ion is octahedrally coordinated to two ammonia (B1221849) (NH₃) ligands in a trans configuration and four thiocyanate (NCS⁻) ligands.[3] The compound crystallizes as a monohydrate with the chemical formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O.[3]

Quantitative Data Summary

| Property | Value | Reference |

| Molar Mass | 354.42 g/mol | [3] |

| Appearance | Dark red crystalline solid | [3] |

| Density | 1.49 g/cm³ | [3] |

| Melting Point | 270 °C (decomposes) | [3] |

| Solubility in Water | Sparingly soluble in cold water, soluble in hot water. | [1][3] |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and acetone. | [3] |

Experimental Protocols

Synthesis of Reinecke's Salt

A detailed and reliable method for the synthesis of Reinecke's salt is provided in Organic Syntheses.[4] The overall reaction is:

(NH₄)₂Cr₂O₇ + 8 NH₄SCN (molten) → 2 NH₄[Cr(NCS)₄(NH₃)₂]·H₂O + other products

Materials and Equipment:

-

Ammonium thiocyanate (NH₄SCN)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇), finely powdered

-

Large porcelain evaporating dish or beaker (4 L capacity)

-

Heating mantle or Bunsen burner with a tripod and gauze

-

Thermometer

-

Glass stirring rod

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Hot water funnel

-

Refrigerator

-

Vacuum desiccator

Procedure:

-

Melting of Ammonium Thiocyanate: In a large evaporating dish, gently heat 800 g (10.5 moles) of ammonium thiocyanate with constant stirring. The solid will begin to melt at around 145-150°C.[4]

-

Addition of Ammonium Dichromate: Once the ammonium thiocyanate is molten, begin adding an intimate mixture of 170 g (0.675 mole) of finely powdered ammonium dichromate and 200 g (2.6 moles) of ammonium thiocyanate in small portions (10-12 g at a time) while stirring continuously.[4]

-

Reaction: After the addition of about half of the dichromate mixture, a vigorous reaction will occur, with the evolution of ammonia gas, and the temperature will rise to approximately 160°C. At this point, remove the heat source. The heat of the reaction should be sufficient to maintain the temperature. Continue adding the remainder of the dichromate mixture.[4]

-

Cooling and Solidification: Stir the reaction mixture as it cools. The product will solidify into a dark, crystalline mass.

-

Initial Purification: While still warm, pulverize the solid mass and transfer it to a large beaker. Add 750 mL of ice-cold water and stir for 15 minutes. This step dissolves unreacted starting materials and byproducts.

-

Isolation of Crude Product: Filter the mixture by suction and press the solid to remove as much of the mother liquor as possible. Do not wash the solid at this stage.

-

Recrystallization: Transfer the crude solid to a beaker and add 2.5 L of water pre-warmed to 65°C. Rapidly heat the mixture to 60°C with stirring to dissolve the Reinecke's salt. It is critical not to exceed 65°C to avoid decomposition.[4]

-

Crystallization: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities. Place the filtrate in a refrigerator overnight to allow for the crystallization of Reinecke's salt.

-

Collection and Drying: Collect the dark red crystals by suction filtration. The crystals can be air-dried or dried in a vacuum desiccator.

-

Yield: The expected yield of air-dried Reinecke's salt is between 250-275 g (52-57% of the theoretical yield).[5]

Gravimetric Determination of a Primary Amine

Reinecke's salt is widely used for the quantitative precipitation of primary and secondary amines. The general reaction involves the formation of an insoluble amine-reineckate salt:

RNH₂ + NH₄[Cr(NCS)₄(NH₃)₂] → (RNH₃)[Cr(NCS)₄(NH₃)₂] (s) + NH₃

Materials and Equipment:

-

Reinecke's salt solution (typically a freshly prepared 1-2% solution in water)

-

Amine sample of known concentration (for validation) or unknown sample

-

Dilute hydrochloric acid (HCl)

-

Beakers

-

Stirring rod

-

Sintered glass crucible or filter paper in a funnel

-

Drying oven

-

Analytical balance

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the amine sample in dilute hydrochloric acid. The acidic medium ensures the amine is in its protonated form (RNH₃⁺).

-

Precipitation: Slowly add a slight excess of the freshly prepared Reinecke's salt solution to the amine solution while stirring continuously. The formation of a pink or reddish crystalline precipitate indicates the formation of the amine-reineckate salt.

-

Digestion: Gently heat the mixture for a short period (e.g., 30 minutes at 50-60°C) to encourage the formation of larger, more easily filterable crystals. Allow the mixture to cool to room temperature.

-

Filtration: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with a small amount of cold water to remove any excess precipitating agent.

-

Drying: Dry the crucible with the precipitate in an oven at a suitable temperature (e.g., 100-110°C) until a constant weight is achieved.

-

Calculation: From the weight of the dried precipitate and the known stoichiometry of the amine-reineckate salt, the amount of the amine in the original sample can be calculated.

Visualizations

Experimental Workflow for the Synthesis of Reinecke's Salt

Caption: Workflow for the synthesis and purification of Reinecke's salt.

Logical Relationship in Amine Precipitation

Caption: Logical steps in the precipitation of amines using Reinecke's salt.

Conclusion

Since its discovery by Albert Reinecke in 1863, Reinecke's salt has remained a significant and versatile reagent in the chemical sciences. Its ability to selectively precipitate primary and secondary amines, as well as specific amino acids, provides a robust method for their isolation, purification, and quantification. This technical guide has provided a detailed overview of its history, physicochemical properties, and comprehensive experimental protocols for its synthesis and application. The provided workflows and logical diagrams offer a clear visual representation of these processes, intended to aid researchers, scientists, and drug development professionals in the effective utilization of this classic coordination compound in their work. While modern analytical techniques have emerged, the simplicity and reliability of methods involving Reinecke's salt ensure its continued relevance in the laboratory.

References

Spectroscopic Properties of Ammonium Reineckate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) Reineckate, NH₄[Cr(NCS)₄(NH₃)₂]·H₂O, also known as Reinecke's salt, is a coordination compound that has been extensively utilized in analytical and inorganic chemistry.[1] Its ability to form precipitates with primary and secondary amines, including alkaloids and amino acids, has made it a valuable reagent for their separation and determination.[1] The spectroscopic properties of ammonium this compound are of significant interest for its characterization and for understanding its interactions with various molecules. This technical guide provides a comprehensive overview of the spectroscopic properties of ammonium this compound, including data from UV-Visible, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided.

Synthesis of Ammonium this compound

The synthesis of ammonium this compound is typically achieved through the reaction of molten ammonium thiocyanate (B1210189) with ammonium dichromate.[2][3][4][5]

Experimental Protocol:

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Distilled water

-

Heating mantle or sand bath

-

Large porcelain evaporating dish

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a large porcelain evaporating dish, melt 80 g of ammonium thiocyanate by gentle heating (approximately 145-150 °C).

-

Once the ammonium thiocyanate is molten, gradually add a finely powdered mixture of 17 g of ammonium dichromate and 20 g of ammonium thiocyanate in small portions while stirring continuously.

-

A vigorous reaction will occur with the evolution of ammonia (B1221849), and the temperature will rise. Maintain the temperature at around 160 °C.

-

After the addition is complete, continue to stir the dark, thick molten mass for a few more minutes.

-

Allow the reaction mixture to cool and solidify.

-

Once cooled, break up the solid mass and grind it into a powder.

-

Add the powder to 150 mL of ice-cold water and stir for about 15 minutes to dissolve any unreacted starting materials and byproducts.

-

Filter the insoluble crude ammonium this compound using a Buchner funnel.

-

Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of warm water (around 50-60 °C), filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly.

-

Collect the resulting dark red crystals of ammonium this compound by filtration, wash with a small amount of cold water, and air dry.

Spectroscopic Properties

UV-Visible Spectroscopy

UV-Visible spectroscopy of ammonium this compound is characterized by absorption bands arising from ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the chromium(III) ion.

Quantitative Data:

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment | Reference |

| ~204 nm | Not Reported | Ligand-to-Metal Charge Transfer (LMCT) | [6] |

| ~525 nm | Not Reported | d-d transition (⁴A₂g → ⁴T₂g) | [7][8] |

Note: The molar absorptivity values for ammonium this compound are not consistently reported in the literature. The value at 525 nm is often cited in the context of its complexes with other molecules.

Experimental Protocol for UV-Vis Analysis:

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of ammonium this compound in a suitable solvent (e.g., water, ethanol, or acetone). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Fill a cuvette with the ammonium this compound solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the absorbance values at these peaks.

Infrared (IR) Spectroscopy

The infrared spectrum of ammonium this compound displays characteristic vibrational frequencies corresponding to the ammonium cation, the ammine ligands, and the thiocyanate ligands.

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3150-3300 | ν(N-H) of NH₃ and NH₄⁺ |

| ~2090-2110 | ν(C≡N) of thiocyanate |

| ~1620 | δ(N-H) of NH₃ |

| ~1400 | δ(N-H) of NH₄⁺ |

| ~830 | ν(C-S) of thiocyanate |

| ~480 | δ(N-C-S) of thiocyanate |

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Grind 1-2 mg of dry ammonium this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9][10][11][12][13]

-

Pellet Formation: Transfer a portion of the mixture into a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Sample Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.

-

Background Measurement: Acquire a background spectrum of a blank KBr pellet to subtract any contributions from the KBr matrix and atmospheric water and carbon dioxide.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule. Due to the colored nature of ammonium this compound, resonance Raman effects may be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopy of ammonium this compound is challenging due to the paramagnetic nature of the chromium(III) center (d³ configuration).[14][15][16][17][18] The unpaired electrons lead to significant line broadening and large chemical shifts, often making the signals difficult to observe and interpret with standard NMR techniques.

Discussion:

The presence of the paramagnetic Cr(III) ion causes rapid nuclear relaxation, resulting in broad NMR signals for the protons of the ammonium and ammine ligands. Specialized NMR techniques, such as solid-state NMR or the use of specific pulse sequences, may be required to obtain useful information. The chemical shifts would be significantly different from diamagnetic analogues due to the hyperfine interactions with the unpaired electrons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of ammonium this compound.

References

- 1. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 2. mcconline.org.in [mcconline.org.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. CN104743576A - Reinecke's salt green production synthesis method - Google Patents [patents.google.com]

- 6. Absorption [Reinecke] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scienceijsar.com [scienceijsar.com]

- 10. shimadzu.com [shimadzu.com]

- 11. jasco-global.com [jasco-global.com]

- 12. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 13. youtube.com [youtube.com]

- 14. chem.tamu.edu [chem.tamu.edu]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

- 17. University of Ottawa NMR Facility Blog: NMR to Determine Paramagnetic Susceptibilities [u-of-o-nmr-facility.blogspot.com]

- 18. pubs.acs.org [pubs.acs.org]

Reineckate salt CAS number and molecular formula

An In-depth Technical Guide to Reineckate Salt

This guide provides a comprehensive overview of this compound salt, a coordination compound with significant applications in chemical and pharmaceutical research. It covers its fundamental properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties of this compound Salt

Reinecke's salt, formally known as ammonium (B1175870) tetrathiocyanatodiamminechromate(III), is a complex salt that typically crystallizes as a monohydrate.[1] It is characterized by its dark-red crystalline appearance and its utility as a precipitating agent.[1]

Chemical Identity

The identity of this compound salt is defined by its CAS number and molecular formula. It is important to distinguish between the anhydrous and monohydrate forms.

| Identifier | Value | Reference |

| CAS Number (anhydrous) | 13573-16-5 | [1][2][3][4] |

| CAS Number (monohydrate) | 13573-17-6 | [5] |

| Molecular Formula (anhydrous) | C₄H₁₀CrN₇S₄ | [3][4] |

| Linear Formula | NH₄[Cr(NH₃)₂(SCN)₄] | [2] |

| Molecular Formula (monohydrate) | C₄H₁₂CrN₇OS₄ | [1][6] |

| Synonyms | Ammonium this compound, Ammonium tetrarhodanatodiamminechromate(III) | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound salt are summarized below. It is notably soluble in hot water and ethanol.[1]

| Property | Value | Reference |

| Molar Mass (anhydrous) | 336.43 g/mol | [2][4] |

| Molar Mass (monohydrate) | 354.42 - 354.45 g/mol | [1][5][6] |

| Appearance | Dark red solid/crystals or powder | [1][4][6] |

| Melting Point | 268-272 °C (decomposes) | [1][4][5] |

| Solubility | Soluble in hot water, ethanol, and acetone.[1][5][7] Insoluble in cold water.[8][9] | |

| Structure | Octahedral geometry around the central chromium atom with trans NH₃ ligands.[1][7][10] |

Synthesis of this compound Salt

The most common method for synthesizing this compound salt involves the reaction of molten ammonium thiocyanate (B1210189) with ammonium dichromate.[1][10] This process is a fusion reaction conducted at elevated temperatures.[8][9]

Experimental Protocol for Synthesis

This protocol is based on established laboratory methods.[8][9][11]

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇), finely powdered

-

Stainless steel dish or crucible

-

Heating source (hot plate recommended)

-

Stirring rod

-

Ice-cold water

-

Distilled water

-

Filtration apparatus (Buchner funnel)

-

Refrigerator

Procedure:

-

Melting of Ammonium Thiocyanate: In a stainless steel dish, heat ammonium thiocyanate until it melts completely. The melting point is approximately 149-150°C.[8][10] It is crucial to avoid overheating to prevent decomposition.[8]

-

Reaction: Once the ammonium thiocyanate is molten, turn off the heat source. Add finely powdered ammonium dichromate in small portions while stirring continuously. A vigorous reaction will occur, accompanied by the evolution of ammonia (B1221849) gas, and the temperature will rise.[8][11] The heat from the reaction is typically sufficient to maintain the necessary temperature.[8][9]

-

Cooling and Solidification: Continue stirring until the reaction subsides and the mixture cools and solidifies into a solid mass.[8][9]

-

Purification (Washing): Crush the solidified product into a fine powder.[8] Transfer the powder into a beaker containing a small volume of ice-cold water (e.g., 10 mL).[8][9] Stir the mixture well. This step dissolves unreacted starting materials and byproducts, while the desired this compound salt, which is insoluble in cold water, remains as a solid.[8][9]

-

Isolation: Filter the suspension to collect the crude this compound salt.

-

Recrystallization: For further purification, dissolve the crude product in a minimal amount of hot distilled water (not exceeding 60-65°C, as hydrolysis can occur at higher temperatures, potentially forming hydrogen cyanide).[8][9] Filter the hot solution quickly to remove any insoluble impurities.

-

Crystallization: Place the clear filtrate in a refrigerator and leave it undisturbed overnight to allow for the formation of crimson-red crystals of this compound salt.[8][9]

-

Final Collection and Drying: Collect the crystals by filtration and dry them.

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound salt is a valuable reagent, primarily known for its ability to precipitate primary and secondary amines, as well as related compounds like amino acids and alkaloids.[1][2][10] This property is exploited in both qualitative and quantitative analytical methods.

Precipitation of Amines and Alkaloids

The fundamental application of this compound salt is its reaction with basic compounds, particularly primary and secondary amines, to form insoluble crystalline precipitates known as reineckates.[1][2] This reaction is highly effective for isolating amines derived from amino acids, such as proline and hydroxyproline.[1][10]

This precipitation principle is utilized in several areas:

-

Quantitative Analysis: It serves as a reagent in gravimetric, titrimetric, and spectrophotometric assays for various compounds.[5]

-

Purification: It can be used for the purification of histones and other basic compounds from tissue extracts.[3][4]

-

Drug Determination: The formation of an ion-association complex between this compound salt and certain drugs allows for their indirect determination. For example, the chromium content in the precipitate of a promazine-reineckate complex can be measured by Atomic Absorption Spectroscopy (AAS) to quantify low concentrations of promazine (B1679182).[2][12]

-

Ultrahistochemistry: Reinecke salt has been used as a specific amine-precipitating substance for the ultrahistochemical demonstration of biogenic amines, such as catecholamines in the adrenal medulla.[13] The resulting amine this compound precipitates are dense, difficult to dissolve, and can be visualized with electron microscopy.[13]

Principle of Amine Precipitation

The precipitation reaction involves an ion exchange where the ammonium cation of the this compound salt is replaced by the protonated amine cation (R₁R₂NH₂⁺), forming an insoluble salt.

Reaction: R₁R₂NH + H⁺ + NH₄[Cr(NH₃)₂(SCN)₄] → (R₁R₂NH₂)⁺[Cr(NH₃)₂(SCN)₄]⁻ (s) + NH₄⁺

Experimental Protocol for Amine Precipitation

This protocol provides a general method for the precipitation of a primary or secondary amine from a solution.

Materials:

-

Aqueous solution of the amine (acidified)

-

This compound salt solution (freshly prepared in water or ethanol)

-

Filtration apparatus

-

Washing solvent (e.g., cold water, diethyl ether)

Procedure:

-

Sample Preparation: Prepare a solution of the amine-containing sample. The amine should be in its protonated (salt) form, so the solution is typically acidic.

-

Precipitation: Slowly add a freshly prepared solution of this compound salt to the amine solution while stirring. A colored precipitate (often pink or reddish) should form.

-

Digestion: Allow the mixture to stand, sometimes in an ice bath, to ensure complete precipitation. The process can be monitored for the formation of crystalline precipitate.

-

Isolation: Collect the precipitate by filtration (e.g., using a pre-weighed filter crucible for gravimetric analysis).

-

Washing: Wash the collected precipitate with a suitable solvent, such as ice-cold water or diethyl ether, to remove any excess precipitating reagent and other soluble impurities.

-

Drying: Dry the precipitate to a constant weight, typically in a desiccator or a low-temperature oven.

-

Quantification: The amount of amine can be determined gravimetrically from the weight of the dried precipitate or by dissolving the precipitate and using spectrophotometry or AAS to measure the chromium content.[12]

References

- 1. Reinecke's_salt [chemeurope.com]

- 2. 雷氏盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Reinecke salt, Hi-AR™/ACS [himedialabs.com]

- 4. Cas 13573-16-5,Reinecke salt | lookchem [lookchem.com]

- 5. REINECKE SALT | 13573-17-6 [chemicalbook.com]

- 6. webqc.org [webqc.org]

- 7. Ammonium this compound Reineck salt - Padmaja Expo [padmajaexpo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sciencemadness Discussion Board - Reinecke's salt Preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Application of reinecke salt and alizarin S for the determination of promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [The evidence of biogenic amines with Reinecke-salt as a new principle of evidence of substances in the ultrahistochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Reineckate Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for Reineckate salt (Ammonium tetrathiocyanatodiamminechromate(III)), a compound utilized in various laboratory applications, including the precipitation of primary and secondary amines. Adherence to these guidelines is crucial to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

This compound salt is a dark-red crystalline solid.[1][2][3] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound Salt

| Property | Value |

| Chemical Formula | NH₄[Cr(NCS)₄(NH₃)₂]·H₂O[1][2] |

| Molar Mass | 354.42 g/mol [3] |

| Appearance | Dark-red crystalline powder[3] |

| Melting Point | 268-272 °C (decomposes)[3] |

| Solubility | Soluble in boiling water, acetone, and ethanol.[1][2] Sparingly soluble in cold water.[4] |

| Stability | Moisture-sensitive.[3][5] Decomposes slowly in aqueous or alcoholic solutions at room temperature, a process accelerated by heat or sunlight.[6][7] |

Hazard Identification and Toxicity

This compound salt is classified as hazardous.[5][6] The primary hazards are associated with its potential to cause harm if ingested, inhaled, or in contact with skin.[3][5][6] Upon decomposition, it can release highly toxic hydrogen cyanide gas.[6][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6][8] |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

Toxicological Data:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound salt.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[5] | To prevent eye contact with dust or splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] | To prevent skin contact and absorption. |

| Body Protection | Laboratory coat and, if necessary, chemical-resistant apron or coveralls.[5] | To minimize skin exposure. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[5] | To prevent inhalation of harmful dust. |

Handling and Storage Procedures

Proper handling and storage are critical to minimize risks associated with this compound salt.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid generating dust.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in areas where this compound salt is handled.[5]

-

Wash hands thoroughly after handling.[5]

-

Solutions of this compound salt should be handled with particular care as they can decompose and release hydrogen cyanide.[6][7] This decomposition is faster at higher temperatures and in the presence of light.[6][7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[5]

-

The salt is moisture-sensitive and should be protected from humidity.[3][5]

Spill and Waste Disposal Procedures

Spill Cleanup:

-

Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

-

Wear Appropriate PPE: Don the PPE outlined in Table 3.

-

Contain the Spill: For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[5]

-

Decontaminate: Clean the spill area with soap and water.

-

Reporting: Report all spills to the appropriate safety personnel.

Waste Disposal:

-

Dispose of this compound salt and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

-

Do not dispose of down the drain or in regular trash.[5]

Experimental Protocols

This compound salt is primarily used as a precipitating agent for primary and secondary amines, including amino acids like proline and hydroxyproline, as well as alkaloids and histones.[1][2][7][9][10]

General Protocol for the Precipitation of Amines

This protocol provides a general methodology for the precipitation of a primary or secondary amine from a solution.

Materials:

-

This compound salt

-

Sample containing the amine of interest

-

Dilute hydrochloric acid (HCl)

-

Distilled water

-

Beakers, graduated cylinders, and other appropriate glassware

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Sample Preparation: Dissolve the amine-containing sample in dilute HCl.

-

Precipitation: Slowly add a freshly prepared, saturated aqueous solution of this compound salt to the acidic amine solution while stirring. The formation of a pink or reddish precipitate indicates the presence of the amine this compound.

-

Digestion: Allow the precipitate to stand for a period (e.g., 30 minutes to several hours) to ensure complete precipitation. Gentle warming may be applied, but the temperature should not exceed 65°C to avoid decomposition of the this compound salt and the release of hydrogen cyanide.[11]

-

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

-

Washing: Wash the precipitate with cold distilled water to remove any excess precipitating agent and other soluble impurities.

-

Drying: Dry the precipitate in a drying oven at a low temperature (e.g., 80-100°C) to a constant weight.

-

Quantification: The amount of amine can be determined gravimetrically from the weight of the dried precipitate.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: Workflow for safe handling and storage of this compound salt.

Caption: Emergency procedure for cleaning up a this compound salt spill.

Caption: Experimental workflow for amine precipitation using this compound salt.

Caption: Potential toxicity pathways for this compound salt.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Reinecke salt - Hazardous Agents | Haz-Map [haz-map.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. Reinecke salt | 13573-16-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Reinecke's_salt [chemeurope.com]

- 10. Reinecke salt | 13573-16-5 [amp.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Determination of Alkaloids Using Reineckate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative determination of alkaloids is a critical aspect of natural product chemistry, pharmacology, and the quality control of herbal medicines and pharmaceutical preparations. One of the classical and reliable methods for this purpose involves the use of Reinecke salt, ammonium (B1175870) tetrathiocyanatodiamminechromate(III), NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. This reagent forms sparingly soluble, crystalline precipitates with most primary and secondary amines, including a wide range of alkaloids.[1] The resulting alkaloid-Reineckate complex can be quantified gravimetrically or, more commonly, spectrophotometrically after dissolution in an organic solvent like acetone (B3395972).[1][2] This document provides detailed application notes and protocols for both methods.

Principle of the Method

The fundamental principle of this method lies in the reaction between an alkaloid (typically in its protonated form in an acidic medium) and the Reineckate anion [Cr(NCS)₄(NH₃)₂]⁻. This reaction leads to the formation of a stable, insoluble ion-pair complex, the alkaloid-Reineckate.

Alkaloid-H⁺ + [Cr(NCS)₄(NH₃)₂]⁻ → Alkaloid-H-[Cr(NCS)₄(NH₃)₂] (s)